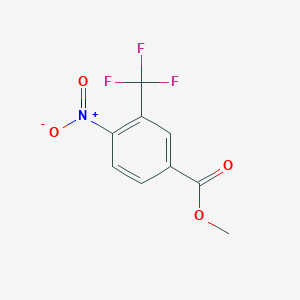

Methyl 4-nitro-3-(trifluoromethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-nitro-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO4/c1-17-8(14)5-2-3-7(13(15)16)6(4-5)9(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCQMMCPINDPIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Nitro 3 Trifluoromethyl Benzoate and Its Strategic Derivatization

Established Synthetic Routes to Methyl 4-nitro-3-(trifluoromethyl)benzoate

The synthesis of this compound can be efficiently achieved through two principal pathways: the direct nitration of a pre-existing benzoate (B1203000) ester or the esterification of a corresponding carboxylic acid precursor.

Classical Nitration Approaches to Functionalized Benzoates

The direct introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution is a fundamental and widely used transformation. nih.gov In the context of synthesizing this compound, the starting material is methyl 3-(trifluoromethyl)benzoate. The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. orgsyn.orgrsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂+), which is the active nitrating agent. aiinmr.com

The regioselectivity of the reaction is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. Both the methyl ester (-COOCH₃) and the trifluoromethyl (-CF₃) groups are electron-withdrawing and act as meta-directors. Consequently, when methyl 3-(trifluoromethyl)benzoate is subjected to nitration, the incoming electrophile (the nitronium ion) is directed to the position that is meta to both existing groups. This leads to the desired product, this compound, where the nitro group is introduced at the C-4 position. The reaction is generally performed at controlled low temperatures (e.g., 0-15°C) to prevent over-nitration and the formation of unwanted byproducts. orgsyn.orgyoutube.com

| Reagents | Catalyst | Temperature | Typical Outcome |

|---|---|---|---|

| Concentrated Nitric Acid (HNO₃) | Concentrated Sulfuric Acid (H₂SO₄) | 0–15°C | Formation of the nitronium ion (NO₂⁺) for electrophilic substitution. orgsyn.orgyoutube.com |

| Fuming Nitric Acid | Concentrated Sulfuric Acid (H₂SO₄) | Controlled, low temperatures | A more potent nitrating mixture, also effective for deactivating rings. orgsyn.org |

Esterification Strategies for Carboxylic Acid Precursors

An alternative and equally viable route to this compound involves the esterification of its corresponding carboxylic acid, 4-nitro-3-(trifluoromethyl)benzoic acid. This method is advantageous when the carboxylic acid precursor is more readily available or when the nitration of the ester proves to be low-yielding or produces difficult-to-separate isomers.

The most common method for this transformation is the Fischer-Speier esterification. researchgate.net This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the desired alcohol, in this case, methanol (B129727). researchgate.netrug.nl A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol. researchgate.netgoogle.com The reaction is reversible, and to drive the equilibrium towards the ester product, excess methanol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation. google.com

Other esterification methods can also be employed, such as reacting the carboxylic acid with a methylating agent like diazomethane (B1218177) or methyl iodide after conversion to the more reactive carboxylate salt. However, for industrial-scale synthesis, Fischer esterification remains a cost-effective and straightforward approach. google.comresearchgate.net

Transformations Involving the Nitro Group

The nitro group in this compound is a site of significant chemical reactivity, serving as a precursor for the formation of amines or acting as a leaving group in nucleophilic substitution reactions.

Catalytic Hydrogenation for Amine Derivatization (e.g., Synthesis of Methyl 4-amino-3-(trifluoromethyl)benzoate)

The reduction of the nitro group to a primary amine is one of the most important transformations of this compound, yielding Methyl 4-amino-3-(trifluoromethyl)benzoate. This derivative is a valuable building block for pharmaceuticals and other complex organic molecules.

Catalytic hydrogenation is the most common and efficient method for this reduction. The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. The most frequently used catalysts are palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out in a solvent such as methanol, ethanol, or ethyl acetate (B1210297) under a positive pressure of hydrogen. The process is generally clean, high-yielding, and proceeds under relatively mild conditions. The other functional groups on the molecule, the methyl ester and the trifluoromethyl group, are typically stable under these hydrogenation conditions.

Nitro Group as a Leaving Group Precursor

The aromatic ring of this compound is significantly electron-deficient due to the powerful electron-withdrawing effects of the nitro, trifluoromethyl, and methyl ester groups. This high degree of electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SₙAr). nih.gov

In an SₙAr reaction, a strong nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. libretexts.org The nitro group can function as a leaving group in such reactions, particularly when it is positioned ortho or para to other strong electron-withdrawing groups. stackexchange.comresearchgate.net The attack of a nucleophile (e.g., methoxide, thiolate, or amine) at the carbon bearing the nitro group forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing substituents, which stabilizes it and facilitates the subsequent expulsion of the nitrite (B80452) ion (NO₂⁻) to yield the substituted product. stackexchange.com This strategy allows for the introduction of a wide range of functional groups at the C-4 position, further demonstrating the synthetic utility of the title compound.

Reactions at the Ester Moiety

The methyl ester group of this compound is a primary site for modification, allowing for the introduction of a wide range of functionalities through nucleophilic acyl substitution reactions.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-nitro-3-(trifluoromethyl)benzoic acid, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions. quora.com

Under basic conditions, a process known as saponification, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, typically with heating. chemspider.com The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. quora.com The presence of the electron-withdrawing nitro and trifluoromethyl groups on the aromatic ring makes the carbonyl carbon more electrophilic, thus facilitating the nucleophilic attack and potentially allowing for hydrolysis under milder conditions compared to unsubstituted methyl benzoate. oieau.fr

Acid-catalyzed hydrolysis is also an effective method, typically involving heating the ester in the presence of a strong mineral acid like sulfuric acid in an aqueous medium. quora.com This process involves protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. quora.com

High-temperature water (HT-H2O) has also been explored as a medium for the hydrolysis of methyl benzoates, offering a "green" alternative to traditional methods. For substituted methyl benzoates, temperatures in the range of 250–300 °C can promote hydrolysis.

| Method | Reagents | Typical Conditions | Product |

| Basic Hydrolysis (Saponification) | NaOH or KOH, H₂O | Heating | 4-nitro-3-(trifluoromethyl)benzoate salt |

| Acidic Hydrolysis | H₂SO₄, H₂O | Heating | 4-nitro-3-(trifluoromethyl)benzoic acid |

| High-Temperature Water | H₂O | 250-300 °C | 4-nitro-3-(trifluoromethyl)benzoic acid |

Transesterification Reactions with Diverse Alcohols

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The general mechanism is similar to hydrolysis, but with an alcohol acting as the nucleophile instead of water.

Acid-catalyzed transesterification, for example with scandium(III) triflate, can be performed by heating the methyl ester in a large excess of the desired alcohol, which also serves as the solvent. organic-chemistry.org The equilibrium is driven towards the product by the high concentration of the new alcohol.

For this compound, reacting it with various alcohols (e.g., ethanol, isopropanol, benzyl (B1604629) alcohol) under appropriate catalytic conditions would yield the corresponding ethyl, isopropyl, or benzyl esters. This method allows for the modification of the ester's steric and electronic properties.

Amidation and Related Nucleophilic Acyl Substitution Reactions

The conversion of the methyl ester to an amide is achieved by reaction with a primary or secondary amine. This reaction, known as aminolysis or amidation, is generally slower than hydrolysis and often requires heating or catalysis. The direct amidation of esters with amines can be catalyzed by various systems, including niobium pentoxide (Nb₂O₅), which has shown high activity for the amidation of methyl benzoate with amines under solvent-free conditions. researchgate.net

The reaction of this compound with a diverse range of amines (e.g., ammonia, aniline (B41778), morpholine) would produce the corresponding primary, secondary, or tertiary amides. These amide derivatives are valuable intermediates in medicinal chemistry and materials science. The enhanced electrophilicity of the ester's carbonyl carbon facilitates this transformation.

| Reaction Type | Nucleophile | Catalyst (Example) | Product Class |

| Transesterification | Alcohols (R'-OH) | Sc(OTf)₃ | New Ester (R-COOR') |

| Amidation | Amines (R'R''NH) | Nb₂O₅ | Amide (R-CONR'R'') |

Electrophilic and Nucleophilic Aromatic Substitution Strategies on the Benzoate Ring

Functionalization of the aromatic ring of this compound is challenging due to the presence of three strongly deactivating, meta-directing groups (relative to an incoming electrophile). unwisdom.orgrsc.org Therefore, standard electrophilic aromatic substitution reactions are difficult. Strategic approaches like directed metalation or the use of pre-functionalized halogenated substrates are required.

Directed Ortho-Metalation and Related Methodologies for Ring Functionalization

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

In this compound, none of the existing substituents are strong DMGs. The ester, nitro, and trifluoromethyl groups are all electron-withdrawing and lack the potent Lewis basic heteroatoms typically required for effective coordination with lithium. uwindsor.caharvard.edu The nitro group is generally incompatible with the strongly basic and nucleophilic organolithium reagents. Therefore, direct ortho-lithiation of this specific substrate is highly unlikely to be a viable strategy. Alternative approaches would be necessary to functionalize the ring using organometallic intermediates.

Halogenation and Subsequent Cross-Coupling Preparations

A more practical approach for ring functionalization involves halogenation followed by transition-metal-catalyzed cross-coupling reactions.

Halogenation: Introducing a halogen atom (Br or I) onto the electron-deficient aromatic ring requires specific conditions. Electrophilic halogenation would be difficult and would likely require harsh conditions. However, palladium-catalyzed C-H halogenation of benzoic acids has been developed, which can proceed even in the presence of deactivating groups. acs.org For the parent 4-nitro-3-(trifluoromethyl)benzoic acid, halogenation would be directed by the existing substitution pattern. The most likely positions for substitution would be C-2 or C-6, ortho to the carboxylic acid (or ester) and meta to the other groups, though steric hindrance from the CF₃ group might influence the outcome.

Cross-Coupling Reactions: Once a halogenated derivative, such as Methyl 2-bromo-4-nitro-3-(trifluoromethyl)benzoate, is prepared, it becomes a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. beilstein-journals.org

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

These cross-coupling reactions provide a powerful and modular approach to synthesizing a wide array of complex derivatives from a halogenated this compound precursor. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.gov

| Reaction | Coupling Partner | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | C-C (Aryl-Aryl) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / Ligand / Base | C-N (Aryl-Amine) |

| Heck | H₂C=CHR | Pd(OAc)₂ / Ligand / Base | C-C (Aryl-Vinyl) |

One-Pot and Multi-Component Reaction Strategies Utilizing this compound

The strategic derivatization of this compound can be efficiently achieved through one-pot and multi-component reactions (MCRs). These approaches offer significant advantages in terms of operational simplicity, time- and cost-effectiveness, and the ability to generate molecular complexity in a single synthetic operation. While specific literature detailing one-pot and MCRs commencing directly from this compound is not extensively documented, the well-established reactivity of nitroarenes provides a strong basis for its application in such synthetic strategies. The core principle involves the in situ reduction of the nitro group to an amino group, which then acts as a reactive intermediate for subsequent transformations within the same reaction vessel.

A prominent one-pot strategy applicable to this compound is the tandem reduction-cyclization sequence. In this approach, the nitro group is first reduced to an amine. This newly formed amine can then undergo an intramolecular or intermolecular cyclization with a suitable reaction partner, all without the need for isolation of the intermediate amino compound. This methodology is particularly powerful for the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

For instance, the synthesis of quinoline (B57606) derivatives, a privileged scaffold in drug discovery, can be accomplished through a one-pot reaction involving the reduction of a nitroaryl carbonyl compound followed by condensation with a methylene-active compound. rsc.orgresearchgate.netnih.govorganic-chemistry.org Adapting this to this compound would first involve the reduction of the nitro group. The resulting ortho-amino ester could then react with ketones or aldehydes in a Friedländer-type annulation to yield highly substituted quinolones. The reaction conditions for such transformations are typically mild and utilize inexpensive and readily available reagents. researchgate.netorganic-chemistry.org

The following table illustrates the general scope of the one-pot Friedländer synthesis using various nitroarenes and carbonyl compounds, demonstrating the potential applicability to derivatives of this compound.

| Entry | Nitroarene Substrate | Carbonyl Compound | Product | Yield (%) | Reference |

| 1 | 2-Nitrobenzaldehyde | Acetone | 2-Methylquinoline | 95 | researchgate.net |

| 2 | 2-Nitrobenzaldehyde | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 85 | researchgate.net |

| 3 | 5-Chloro-2-nitrobenzaldehyde | Ethyl acetoacetate | Ethyl 6-chloro-2-methylquinoline-3-carboxylate | 82 | organic-chemistry.org |

| 4 | 2-Nitro-4-(trifluoromethyl)benzaldehyde | Propiophenone | 2-Methyl-3-phenyl-7-(trifluoromethyl)quinoline | 75 | organic-chemistry.org |

Similarly, multi-component reactions represent a powerful tool for the rapid construction of complex molecules from simple starting materials. semanticscholar.orgnih.govresearchgate.netnih.govmdpi.com An MCR involving the in situ generated amine from this compound could lead to a diverse array of molecular architectures. For example, a three-component reaction could involve the reduced amine, an aldehyde, and a nucleophile.

One such versatile reaction is the Petasis (borono-Mannich) reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboron derivative. The amine derived from this compound could potentially participate in this reaction to form complex amino acid derivatives.

Another relevant approach is the tandem reductive cyclization of nitro compounds with various partners. For example, 2-nitrobenzenesulfonamides can undergo a one-pot reductive annulation with aldehydes to form dihydro-benzothiadiazine-1,1-dioxides. bohrium.comnih.gov This strategy highlights the potential for the amino group, once formed in situ from this compound, to react with a variety of electrophiles in a tandem fashion to build heterocyclic rings.

The following table outlines examples of tandem reductive cyclization reactions of nitroarenes, showcasing the versatility of this one-pot approach.

| Entry | Nitroarene Substrate | Reaction Partner | Product Type | Reagents | Yield (%) | Reference |

| 1 | 2-Nitrobenzenesulfonamide | Benzaldehyde | Dihydro-benzothiadiazine-1,1-dioxide | Na2S2O4 | 92 | bohrium.com |

| 2 | 2-(2-Nitrophenyl)-1H-benzo[d]imidazole | 4-Chlorobenzaldehyde | Dihydrobenzo researchgate.netnih.govimidazo[1,2-c]quinazoline | Zn/H2O | 89 | rsc.org |

| 3 | 2-Nitrobenzaldehyde | Phenylacetylene | 2-Phenylquinoline | Fe/HCl | 88 | rsc.org |

The trifluoromethyl group present in this compound can also be a reactive handle in certain cascade reactions. Recent advancements have shown that trifluoromethylarenes can undergo defluorinative multi-component cascade reactions, opening up novel pathways for derivatization. nih.govchemrxiv.org While this would involve the transformation of the trifluoromethyl group itself, it represents an advanced one-pot strategy for generating structural diversity.

Advanced Reaction Mechanism Investigations and Mechanistic Insights

Detailed Mechanistic Pathways of Nitro Group Transformations

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. The mechanistic pathway for this reduction is a stepwise process involving several intermediates. While specific studies on methyl 4-nitro-3-(trifluoromethyl)benzoate are not extensively documented in publicly available literature, the mechanism can be inferred from the well-established reduction of other aromatic nitro compounds.

Commonly, the reduction is carried out using metal catalysts such as palladium, platinum, or nickel with a hydrogen source (e.g., H₂ gas), or with metals in acidic media (e.g., Sn/HCl or Fe/HCl). The generally accepted mechanism proceeds as follows:

Adsorption: The nitro compound adsorbs onto the surface of the metal catalyst.

Stepwise Reduction: The nitro group is reduced in a series of two-electron steps. The initial reduction forms a nitroso intermediate (Ar-NO).

Further Reduction: The nitroso intermediate is then further reduced to a hydroxylamine (B1172632) derivative (Ar-NHOH).

Final Reduction: The hydroxylamine is finally reduced to the corresponding amine (Ar-NH₂).

Each of these steps involves electron transfer from the metal surface and protonation by the solvent or acid. The trifluoromethyl and methyl ester groups, being electron-withdrawing, can influence the electron density on the nitro group and the aromatic ring, which may affect the rate of reduction.

Another potential transformation of the nitro group is nucleophilic aromatic substitution (SₙAr), where the nitro group is displaced by a nucleophile. This reaction is particularly favored when the nitro group is ortho or para to a strong electron-withdrawing group. In the case of this compound, the trifluoromethyl group at the meta position provides some activation, but the reaction is generally less facile compared to systems with ortho/para activation. The mechanism involves the formation of a resonance-stabilized Meisenheimer complex as a key intermediate.

Understanding Regioselectivity and Stereoselectivity in Derivatization Reactions

Derivatization reactions of this compound are governed by the directing effects of the existing substituents. The methyl ester and trifluoromethyl groups are both meta-directing deactivators for electrophilic aromatic substitution, while the nitro group is also a strong meta-director and deactivator. Therefore, further electrophilic substitution on the aromatic ring is highly disfavored and would require harsh reaction conditions. If it were to occur, the incoming electrophile would be directed to the positions meta to all three groups, which are already substituted.

In reactions where the aromatic ring itself acts as a nucleophile (e.g., in reactions of the corresponding aniline (B41778) derivative), the regioselectivity would be dictated by the newly formed amino group, which is a strong ortho, para-director.

Stereoselectivity is not a primary consideration for reactions directly involving the aromatic ring of this compound as it is a planar, achiral molecule. However, if derivatization introduces a chiral center, for instance, through asymmetric synthesis involving a side chain, then stereoselectivity would become a critical aspect. For example, if the ester group were to be hydrolyzed and then coupled with a chiral amine, the potential for diastereomer formation would exist.

Kinetic and Thermodynamic Aspects of Transformations Involving this compound

The kinetics and thermodynamics of reactions involving this compound are significantly influenced by its electronic structure. The presence of three electron-withdrawing groups makes the aromatic ring electron-deficient.

For nitro group reduction, the rate of reaction is dependent on factors such as the catalyst, solvent, temperature, and pressure of the hydrogen gas. While specific kinetic data for this compound is scarce, studies on the nitration of methyl benzoate (B1203000) provide some insight into the thermodynamics of related systems. The nitration process itself is highly exothermic, and careful temperature control is necessary to avoid runaway reactions and the formation of byproducts.

A kinetic and safety characterization of the nitration of methyl benzoate in mixed acid has been studied, highlighting the potential for runaway phenomena due to side reactions. It is reasonable to assume that transformations of the more complex this compound would also require careful control of reaction parameters to ensure safety and selectivity.

The following table presents hypothetical kinetic parameters for the reduction of a generic nitroaromatic compound, which can be considered as a baseline for understanding the potential kinetics of this compound reduction.

| Parameter | Value | Conditions |

| Activation Energy (Ea) | 40 - 60 kJ/mol | Catalytic Hydrogenation |

| Pre-exponential Factor (A) | 10⁶ - 10⁹ s⁻¹ | Typical for heterogeneous catalysis |

| Reaction Order (Nitro Compound) | 1 | Commonly observed |

| Reaction Order (Hydrogen) | 0 - 1 | Dependent on pressure and catalyst |

This is an interactive data table based on generalized data for nitroaromatic reductions and not specific to this compound.

Thermodynamically, the reduction of a nitro group to an amine is a highly favorable process, with a large negative Gibbs free energy change.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in the transformations of this compound. As mentioned, the reduction of the nitro group is almost exclusively carried out using catalysts. The choice of catalyst can influence both the rate and the selectivity of the reaction.

For instance, palladium on carbon (Pd/C) is a highly efficient catalyst for the reduction of nitro groups to amines. Platinum-based catalysts (e.g., PtO₂) are also effective. The selectivity can be an issue if other reducible functional groups are present. For example, if a carbon-carbon double bond were present in a side chain, a catalyst like Pd/C might also reduce it. In such cases, chemoselective catalysts might be required.

Recent advances in catalysis have introduced more sophisticated systems. For example, gold-catalyzed reactions have been shown to be effective in various organic transformations. While not directly applied to this compound in the reviewed literature, a study on the gold-catalyzed single oxygen transfer to internal trifluoromethylated alkynes highlights the utility of gold catalysts in reactions involving trifluoromethylated compounds. This suggests that novel catalytic systems could be developed for selective transformations of the target molecule.

The efficiency of a catalytic process is often described by its turnover number (TON) and turnover frequency (TOF). High TON and TOF values are indicative of an efficient and stable catalyst. For the reduction of nitroarenes, TONs can range from hundreds to thousands, depending on the catalyst and reaction conditions.

The following table provides a comparative overview of different catalysts used for nitro group reduction.

| Catalyst | Typical Reaction Conditions | Selectivity |

| Pd/C | H₂ (1-5 atm), RT, Methanol (B129727) | High for nitro group, may reduce other groups |

| PtO₂ | H₂ (1-3 atm), RT, Ethanol/Acetic Acid | Very active, can be less selective |

| Ni (Raney) | H₂ (high pressure), elevated temp., Ethanol | Highly active, often used in industrial processes |

| Fe/HCl | Reflux in acidic aqueous solution | Good for selective reduction in the presence of other reducible groups |

| SnCl₂/HCl | RT or gentle warming in acidic solution | Classic method, good for laboratory scale |

This is an interactive data table summarizing common catalysts for nitro reduction.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis of Reaction Centers

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of complex organic molecules. For Methyl 4-nitro-3-(trifluoromethyl)benzoate, DFT calculations with a suitable basis set (e.g., B3LYP/6-31G(d)) would be expected to reveal a highly polarized electron distribution across the aromatic ring.

The synergistic electron-withdrawing effects of the nitro, trifluoromethyl, and methyl ester groups would significantly lower the energy of the molecular orbitals. The methyl ester group acts as an electron-withdrawing group, a fact that can be illustrated through its resonance structures. brainly.comchegg.com The nitro and trifluoromethyl groups are also potent electron-withdrawing substituents. scispace.com

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. A low-lying LUMO, anticipated for this compound, would indicate its high electrophilicity and susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. scispace.com

Table 1: Predicted Electronic Properties from QM Calculations

| Property | Predicted Characteristic for this compound | Rationale based on Analogous Compounds |

| HOMO Energy | Low | Presence of multiple strong electron-withdrawing groups. |

| LUMO Energy | Very Low | Enhanced electrophilicity due to the cumulative effect of substituents. |

| HOMO-LUMO Gap | Relatively Small | Suggests higher reactivity compared to benzene (B151609). |

| Dipole Moment | High | Significant charge separation due to electronegative substituents. |

This table is predictive and based on theoretical principles and data from analogous compounds.

The reaction centers for electrophilic aromatic substitution would be strongly deactivated. Conversely, the carbon atoms attached to the nitro and trifluoromethyl groups, as well as the ortho and para positions relative to the nitro group, would be highly electron-deficient and thus activated towards nucleophilic aromatic substitution.

Molecular Modeling and Simulation of Reaction Intermediates and Transition States

Molecular modeling is a powerful tool for investigating the stability of reaction intermediates and the energy barriers of transition states. For reactions involving this compound, this approach can provide detailed mechanistic insights.

In a hypothetical nucleophilic aromatic substitution (SNAr) reaction, the addition of a nucleophile to the aromatic ring would lead to the formation of a Meisenheimer complex, a key reaction intermediate. Computational modeling could be employed to determine the geometry and stability of this intermediate. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups would be expected to stabilize this negatively charged intermediate, thereby facilitating the reaction.

Transition state theory, combined with QM calculations, allows for the determination of activation energies. For an SNAr reaction, the transition state would involve the partial formation of the new bond with the nucleophile and partial breaking of the aromaticity of the ring. The energy profile of such a reaction can be mapped, identifying the rate-determining step. Studies on similar nitroaromatic compounds suggest that the formation of the Meisenheimer complex is often the rate-limiting step. researchgate.net

Structure-Reactivity Relationship (SRR) Studies of Derivatives and Precursors

Structure-reactivity relationship (SRR) studies, including Quantitative Structure-Activity Relationship (QSAR) models, are valuable for understanding how structural modifications affect the reactivity and properties of a series of compounds. For derivatives of this compound, SRR studies could elucidate the impact of varying the ester group, replacing the nitro group with other electron-withdrawing groups, or altering the position of the substituents.

For instance, a precursor like methyl 4-amino-3-(trifluoromethyl)benzoate would exhibit vastly different reactivity. The amino group is a strong electron-donating group, which would activate the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the amino group.

QSAR studies on nitroaromatic compounds have shown correlations between molecular descriptors (like hydrophobicity and electronic parameters) and their biological activity or toxicity. mdpi.com Similar models could be developed for derivatives of this compound to predict their properties without the need for extensive experimental testing.

Table 2: Predicted Reactivity Trends in Derivatives

| Derivative Modification | Predicted Effect on Reactivity | Rationale |

| Hydrolysis of ester to carboxylic acid | Minor change in aromatic reactivity | The carboxylic acid group is also electron-withdrawing. |

| Reduction of nitro group to amino group | Drastic increase in reactivity towards electrophiles | The amino group is a strong activating group. |

| Replacement of -CF₃ with -CH₃ | Decreased electrophilicity of the ring | The methyl group is electron-donating compared to the trifluoromethyl group. |

This table is predictive and based on established principles of organic chemistry.

In Silico Design of Novel Reaction Pathways and Catalytic Systems

Computational methods can be employed for the in silico design of novel synthetic routes and catalysts for reactions involving this compound. For example, if a specific functionalization of the aromatic ring is desired, computational screening of various catalysts could identify promising candidates.

DFT calculations can be used to model the interaction of the substrate with a catalyst, elucidating the catalytic cycle and identifying potential bottlenecks. For instance, in a palladium-catalyzed cross-coupling reaction, the mechanism involves oxidative addition, transmetalation, and reductive elimination steps. Each of these steps can be modeled computationally to optimize reaction conditions and ligand design.

Furthermore, computational tools can aid in designing novel reaction pathways by predicting the feasibility of unprecedented transformations. This can accelerate the discovery of new synthetic methodologies for this class of highly functionalized aromatic compounds.

Advanced Spectroscopic and Analytical Methodologies for Characterization of Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Methyl 4-nitro-3-(trifluoromethyl)benzoate and its analogs. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR: Proton NMR spectroscopy reveals the number and electronic environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The powerful electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly deshield the adjacent aromatic protons, causing their signals to appear at a lower field (higher ppm). The methyl group of the ester function typically appears as a sharp singlet at a higher field (around 3.9 ppm).

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ester is characteristically found far downfield (e.g., ~165 ppm). rsc.orgchemicalbook.com The carbon atom attached to the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms. The aromatic carbons show complex patterns influenced by the attached substituents. For instance, the carbon bearing the CF₃ group in related compounds shows a quartet with a large coupling constant (J ≈ 271 Hz). rsc.org

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It provides a direct and sensitive method for characterizing the trifluoromethyl group. In the case of this compound, the three equivalent fluorine atoms of the -CF₃ group are expected to produce a single, sharp signal. The chemical shift of this signal is indicative of the electronic environment of the group; for example, the ¹⁹F signal for 1-nitro-2-(trifluoromethyl)benzene appears at approximately -60 ppm. rsc.org

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. COSY identifies proton-proton couplings, while HSQC and HMBC correlate proton signals with their directly attached or more distant carbon atoms, respectively. These methods are invaluable for definitively assigning all ¹H and ¹³C signals and confirming the substitution pattern on the aromatic ring of complex derivatives.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | |||

| Aromatic H | 7.5 - 8.5 | m | Downfield shift due to -NO₂ and -CF₃ groups. |

| Methyl H (-OCH₃) | ~3.9 | s | Typical range for methyl ester protons. rsc.org |

| ¹³C | |||

| Carbonyl C (C=O) | ~164 | s | Characteristic of ester carbonyls. rsc.org |

| Aromatic C | 120 - 150 | m | Complex pattern influenced by substituents. |

| CF₃ | ~123 | q | Quartet due to ¹JCF coupling. rsc.org |

| Methyl C (-OCH₃) | ~53 | s | Typical range for methyl ester carbons. rsc.org |

| ¹⁹F | |||

| CF₃ | ~ -62 | s | Characteristic shift for an aryl-CF₃ group. rsc.org |

Note: The data in this table are predicted values based on the analysis of structurally similar compounds and established spectroscopic principles. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) in Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of the elemental composition of a molecule, making it an essential tool for confirming the identity of this compound and its derivatives.

In the synthesis of these compounds, HRMS can be used to monitor the progress of a reaction by identifying the masses of reactants, intermediates, and the final product in the reaction mixture. Upon completion of a synthesis, HRMS provides definitive confirmation of the product's identity. For this compound (C₉H₆F₃NO₄), the calculated exact mass is 249.0249. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), providing strong evidence for the correct elemental formula and confirming a successful synthesis. Techniques like Direct Analysis in Real Time (DART) coupled with HRMS can offer rapid and sensitive screening of samples with minimal preparation.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies corresponding to its specific vibrational modes (e.g., stretching, bending).

For this compound, the IR spectrum will display strong, characteristic absorption bands that serve as a molecular fingerprint.

Nitro Group (-NO₂): The nitro group exhibits two prominent stretching vibrations: an asymmetric stretch typically in the 1550-1475 cm⁻¹ region and a symmetric stretch between 1360-1290 cm⁻¹. researchgate.net These bands are often very intense.

Ester Group (-COOCH₃): A strong absorption band due to the carbonyl (C=O) stretch is expected around 1720 cm⁻¹.

Trifluoromethyl Group (-CF₃): Strong bands corresponding to C-F stretching vibrations are typically observed in the 1350-1100 cm⁻¹ region.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are seen in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. While C=O and N-O stretches are visible, aromatic ring vibrations and symmetric stretches often give stronger signals in Raman than in IR. Together, these two techniques offer a comprehensive vibrational profile for confirming the presence of key functional groups and verifying the structure of derivatives.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Symmetric Stretch | 1360 - 1290 | Strong | |

| Ester (C=O) | Stretch | ~1720 | Strong |

| Trifluoromethyl (C-F) | Stretch | 1350 - 1100 | Strong |

| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium-Weak |

| Aromatic (C-H) | Stretch | > 3000 | Medium-Weak |

Chromatographic Techniques (e.g., HPLC, GC-MS, SFC) for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone of analytical chemistry used to separate, identify, and quantify the components of a mixture. For this compound and its derivatives, various chromatographic methods are employed to assess purity and analyze reaction outcomes.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of non-volatile and thermally sensitive compounds. Using a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), HPLC can effectively separate the target compound from impurities and starting materials. A UV detector is commonly used, as the aromatic nitro functionality provides strong chromophores.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique ideal for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with a capillary column. The separated components then enter a mass spectrometer, which provides both identification based on the mass spectrum and quantification. GC-MS is highly effective for determining the purity of this compound and identifying volatile byproducts from its synthesis. chemicalbook.com

Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique is particularly advantageous for the analysis and purification of fluorinated compounds. The low viscosity and high diffusivity of supercritical CO₂ allow for faster and more efficient separations compared to HPLC, making SFC a valuable "green" alternative for analyzing derivatives of this compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated.

For derivatives of this compound that can be crystallized, this technique provides unequivocal proof of structure. A crystallographic study on the parent compound, 4-nitro-3-(trifluoromethyl)benzoic acid, revealed that steric interactions from the trifluoromethyl group cause the adjacent nitro group to rotate out of the plane of the aromatic ring by approximately 51.3°. rsc.org In contrast, the carboxylic acid group remains nearly co-planar. It is expected that the methyl ester derivative would exhibit a similar conformational preference.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and π–π stacking. researchgate.net This information is crucial for understanding the solid-state properties of the material. For chiral derivatives, X-ray crystallography can determine the absolute stereochemistry, which is often impossible to ascertain using spectroscopic methods alone.

Applications of Methyl 4 Nitro 3 Trifluoromethyl Benzoate As a Precursor in Diverse Chemical Syntheses

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazole (B372694) Derivatives)

While direct conversion of Methyl 4-nitro-3-(trifluoromethyl)benzoate into pyrazoles is not a commonly cited pathway, its structure allows for its transformation into key intermediates required for pyrazole synthesis. The standard synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mit.edunih.gov

A plausible synthetic route would involve modifying this compound to fit this template. For instance, the nitro group could be reduced to an amine, which is then converted into a hydrazine moiety (4-hydrazinyl-3-(trifluoromethyl)benzoate). This derivative could then be reacted with a suitable 1,3-dicarbonyl compound to yield a trifluoromethyl-substituted phenylpyrazole. The presence of the trifluoromethyl group is of particular interest in medicinal and agrochemical applications, as it can enhance metabolic stability and binding affinity. mdpi.com The synthesis of trifluoromethyl-containing pyrazole compounds is an active area of research due to their biological activities. nih.govmdpi.com

| Reactant 1 | Reactant 2 | Product Class | Significance |

| Hydrazine Derivative | 1,3-Diketone | Pyrazole | Core reaction for pyrazole ring formation. nih.gov |

| Arylhydrazine | 4,4,4-trifluoro-1-arylbutan-1,3-diketone | Trifluoromethyl-substituted Pyrazole | Introduces CF3 group for enhanced biological activity. nih.gov |

| 1,3-Diketones | Hydrazine | 4H-Pyrazoles | General method for synthesizing the pyrazole ring system. mit.edu |

This table outlines general strategies for pyrazole synthesis, for which this compound can be converted into a suitable precursor.

Preparation of Amino-Trifluoromethylated Building Blocks for Complex Molecule Construction

One of the most fundamental and valuable transformations of this compound is the reduction of its nitro group to an amine. This reaction converts the starting material into Methyl 4-amino-3-(trifluoromethyl)benzoate . This product is a highly useful trifluoromethylated building block for constructing more elaborate molecules. mdpi.com The reduction of aromatic nitro groups is a standard procedure in organic synthesis and can be achieved using various reagents, such as iron powder in acidic medium or catalytic hydrogenation with palladium on carbon (Pd/C). sciencemadness.org

The resulting compound, Methyl 4-amino-3-(trifluoromethyl)benzoate, possesses three key points for further functionalization:

The Amino Group (-NH2): Can readily undergo reactions such as acylation to form amides, alkylation, or serve as a nucleophile in substitution reactions.

The Methyl Ester (-COOCH3): Can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives like amides or different esters.

The Aromatic Ring: Can be subjected to further electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

These fluorinated building blocks are crucial in medicinal chemistry for the synthesis of new drug candidates, where the trifluoromethyl group can improve properties like metabolic stability and cell membrane permeability. mdpi.com

| Precursor | Transformation | Product (Building Block) | Potential Subsequent Reactions |

| This compound | Nitro Group Reduction | Methyl 4-amino-3-(trifluoromethyl)benzoate | Amide bond formation, N-alkylation, Sandmeyer reactions |

| This compound | Ester Hydrolysis (followed by reduction) | 4-amino-3-(trifluoromethyl)benzoic acid | Amide coupling (e.g., EDC, HOBt), Esterification |

This table shows the primary conversion of the title compound into a versatile amino building block and potential follow-up reactions.

Role in the Development of Chemically Activated Warheads for Irreversible Inhibitors

Irreversible inhibitors, or covalent inhibitors, are compounds that form a stable, covalent bond with their biological target, often an enzyme. They typically contain a "warhead," which is a reactive functional group that binds to a nucleophilic amino acid residue (like cysteine) in the target protein.

This compound serves as a precursor to the scaffold onto which a warhead can be installed. The synthesis of a covalent inhibitor using this precursor would typically involve:

Reduction of the Nitro Group: As described previously, the nitro group is reduced to an amine, yielding Methyl 4-amino-3-(trifluoromethyl)benzoate.

Installation of the Warhead: The newly formed amino group is then acylated with a molecule containing a latent reactive group. Common warheads include acrylamides, chloroacetamides, or vinyl sulfones. For example, reacting the amine with acryloyl chloride would produce an acrylamide-functionalized molecule.

In such a molecule, the trifluoromethyl-substituted benzoate (B1203000) moiety acts as the recognition element, guiding the inhibitor to the binding site of the target protein. Once properly positioned, the warhead reacts with a nearby nucleophile to form a permanent bond, leading to irreversible inhibition. nih.gov The design of such inhibitors is a key strategy in drug discovery, particularly for challenging targets in oncology and virology. nih.gov

Utilization in the Synthesis of Agrochemicals and Functional Materials Precursors

The structural motifs present in this compound are frequently found in modern agrochemicals. The trifluoromethyl group is a well-known feature in many herbicides and pesticides, contributing to their efficacy. Similarly, the nitrophenyl ether structure is the basis for a class of herbicides that inhibit the protoporphyrinogen (B1215707) oxidase enzyme. wikipedia.org An isomer of the title compound, Methyl 4-nitro-2-(trifluoromethyl)benzoate, is noted for its use as a precursor in the synthesis of pesticides and herbicides. myskinrecipes.com Bifenox, for example, is a commercial herbicide based on a methyl nitrobenzoate structure. wikipedia.org This indicates that this compound is a highly relevant precursor for developing new crop protection agents.

In the field of materials science, aromatic nitro compounds are of interest for their electronic and optical properties. For example, single crystals of methyl 4-nitrobenzoate (B1230335) have been used to develop terahertz polarizers, a type of functional material. researchgate.net The high degree of molecular organization and anisotropy in the crystal structure are key to this application. The addition of a trifluoromethyl group to this structure would be expected to modify its electronic properties, dipole moment, and intermolecular interactions, potentially leading to new materials with applications in optics or electronics.

| Field | Application/Role of Precursor | Key Structural Features | Example of Related Compound Class |

| Agrochemicals | Intermediate for herbicides/pesticides | Trifluoromethyl group, Nitroaromatic ring | Nitrophenyl ether herbicides wikipedia.org |

| Functional Materials | Precursor for optical components | Aromatic system with polar groups (NO2, COOCH3) | Methyl 4-nitrobenzoate (in terahertz polarizers) researchgate.net |

This table summarizes the application of the title compound as a precursor in the fields of agrochemicals and functional materials.

Design and Synthesis of Ligands for Catalysis and Coordination Chemistry

This compound is a versatile platform for the synthesis of ligands used in coordination chemistry and catalysis. Ligands can be designed in two primary ways from this precursor.

First, the molecule itself can act as a ligand. Benzoate derivatives can coordinate to metal centers through the oxygen atoms of the carboxylate group (after hydrolysis of the methyl ester), and the nitro group's oxygen atoms can also participate in coordination. mdpi.com This allows for the formation of coordination polymers and metal-organic frameworks (MOFs).

A more common and versatile approach involves chemical modification of the precursor. The reduction of the nitro group to an amine is the key step, yielding Methyl 4-amino-3-(trifluoromethyl)benzoate. This aniline (B41778) derivative is a starting point for a wide variety of ligands:

Schiff Base Ligands: The amino group can be condensed with aldehydes or ketones to form Schiff bases (imines). These are among the most common and adaptable ligand types in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. nih.govresearchgate.net

Phosphine Ligands: The amino group can be a handle to introduce phosphorus-containing moieties, leading to the synthesis of ligands for homogeneous catalysis.

N-Heterocyclic Carbene (NHC) Precursors: The aromatic amine can be incorporated into imidazolium (B1220033) salts, which are precursors to N-heterocyclic carbenes, a class of highly effective ligands for cross-coupling reactions.

The resulting metal complexes have potential applications in catalysis, sensing, and materials science. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches

Development of Solvent-Free and Reduced-Solvent Reaction Methodologies

The use of volatile organic solvents in chemical synthesis is a major environmental concern due to their toxicity and contribution to air pollution. Consequently, the development of solvent-free or reduced-solvent methods for the nitration of methyl 3-(trifluoromethyl)benzoate is a key area of research in green chemistry.

One promising approach involves the use of solid-supported reagents or catalysts that can facilitate the reaction without the need for a solvent. For instance, nitration can be carried out using a nitrating agent adsorbed onto a solid support, such as silica (B1680970) gel or clay. This method not only eliminates the need for a solvent but can also simplify product purification, as the solid support can be easily filtered off.

Another strategy is the use of alternative reaction media that are more environmentally benign than traditional organic solvents. Water, being non-toxic, non-flammable, and readily available, is an attractive solvent for chemical reactions. While the nitration of aromatic compounds is traditionally carried out in strong acids, research has shown that nitration can be performed in dilute aqueous nitric acid, significantly reducing the amount of acid waste generated. mnstate.edu

Furthermore, solvent-free nitration has been achieved using trifluoromethanesulfonic acid as a catalyst, which can promote the reaction with nitric acid in the absence of a solvent, offering a cleaner and more efficient alternative to conventional methods. wikipedia.orgbeilstein-journals.orgnih.gov While specific data for the solvent-free synthesis of Methyl 4-nitro-3-(trifluoromethyl)benzoate is not widely published, the successful application of these methods to other aromatic compounds suggests their potential applicability.

Design and Implementation of Recyclable and Heterogeneous Catalytic Systems

The use of recyclable and heterogeneous catalysts is a cornerstone of green chemistry, as it allows for the reduction of waste and the simplification of purification processes. In the context of the synthesis of this compound, research has focused on replacing traditional homogeneous acid catalysts, such as sulfuric acid, with solid acid catalysts.

Zeolites are microporous aluminosilicate (B74896) minerals that have shown great promise as recyclable catalysts for aromatic nitration. Their well-defined pore structures can lead to shape-selective reactions, potentially improving the regioselectivity of the nitration of methyl 3-(trifluoromethyl)benzoate to the desired 4-nitro isomer. Zeolites can be easily recovered from the reaction mixture by filtration and reused multiple times, significantly reducing waste. chembam.comrsc.org

Silica-supported sulfuric acid is another example of a heterogeneous catalyst that can be used for nitration. In this system, sulfuric acid is immobilized on a silica support, creating a solid catalyst that is easy to handle and recycle. This approach avoids the large volumes of corrosive and difficult-to-recycle liquid sulfuric acid used in traditional methods. researchgate.net

Other solid acid catalysts , such as sulfated zirconia and various mixed metal oxides, have also been investigated for aromatic nitration and offer the potential for recyclable and more environmentally friendly processes. researchgate.netmdpi.comacs.org The application of these catalysts to the nitration of electron-deficient substrates like methyl 3-(trifluoromethyl)benzoate is an active area of research.

A comparative overview of different catalytic systems is presented in the table below:

| Catalyst System | Advantages | Disadvantages | Recyclability |

| Mixed Acid (H₂SO₄/HNO₃) | High reactivity | Large amount of corrosive waste, difficult to recycle | Poor |

| Zeolites | Recyclable, potential for shape selectivity | May require specific reaction conditions (e.g., higher temperatures) | Excellent |

| Silica-Supported H₂SO₄ | Recyclable, reduced acid waste | Potential for leaching of the acid from the support | Good |

| Other Solid Acids | Recyclable, tunable acidity | Activity and stability can vary depending on the material | Good to Excellent |

Atom Economy and Waste Minimization in Synthesis

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org The traditional nitration of methyl 3-(trifluoromethyl)benzoate using a mixture of concentrated nitric and sulfuric acids suffers from poor atom economy.

The reaction can be represented as follows:

C₈H₇F₃O₂ + HNO₃ --(H₂SO₄)--> C₈H₆F₃NO₄ + H₂O

In this process, the sulfuric acid acts as a catalyst and is not incorporated into the final product. Furthermore, for every mole of product formed, a mole of water is also generated as a byproduct. The significant mass of the sulfuric acid used and the generation of water contribute to a low atom economy.

To illustrate, a typical laboratory procedure for the nitration of methyl benzoate (B1203000) (a similar substrate) can be used to estimate the atom economy. researchgate.netsheldon.nl

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| Methyl 3-(trifluoromethyl)benzoate | 204.15 | 1 | 204.15 |

| Nitric Acid (HNO₃) | 63.01 | 1 | 63.01 |

| Total Mass of Reactants | 267.16 | ||

| Product | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| This compound | 249.14 | 1 | 249.14 |

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy (%) = (249.14 / 267.16) x 100 ≈ 93.25%

While this calculation appears high, it does not account for the sulfuric acid catalyst or the solvents used in the reaction and work-up, which significantly increase the total mass of materials used and the amount of waste generated.

A more comprehensive metric is the Environmental Factor (E-factor) , which is the ratio of the mass of waste to the mass of the desired product. youtube.combenthamdirect.com For traditional nitration reactions, the E-factor can be very high, often exceeding 10, indicating that for every kilogram of product, more than 10 kilograms of waste are produced.

Waste minimization strategies in the synthesis of this compound focus on:

Recycling the acid catalyst: As discussed in the previous section, using solid, recyclable catalysts can dramatically reduce waste. mdpi.com

Minimizing solvent use: Employing solvent-free or reduced-solvent methods eliminates a significant portion of the waste stream.

Improving reaction selectivity: By-product formation reduces the yield and atom economy of the desired product. Optimizing reaction conditions and catalyst choice can enhance the selectivity for the 4-nitro isomer.

Exploration of Renewable Feedstock Considerations in Related Chemical Syntheses

The majority of aromatic compounds, including the precursors to this compound, are currently derived from petroleum-based feedstocks. A key long-term goal of green chemistry is to transition to renewable feedstocks, such as biomass, to reduce our reliance on fossil fuels and mitigate the environmental impact of chemical production.

While the direct synthesis of trifluoromethylated aromatic compounds from renewable resources is still in its early stages of development, researchers are exploring various avenues. One approach involves the conversion of biomass-derived platform molecules, such as furfural (B47365) or levulinic acid, into aromatic building blocks. cyu.fr These bio-based aromatics could then be functionalized to produce compounds like 3-(trifluoromethyl)benzoic acid, the precursor to the target molecule.

The introduction of the trifluoromethyl group itself presents a challenge for renewable synthesis. Current methods for trifluoromethylation often rely on reagents derived from non-renewable sources. wikipedia.org The development of bio-based trifluoromethylating agents or new synthetic routes that utilize fluorine from more sustainable sources is an area of active research. rsc.orgresearchgate.netnih.gov

Although a fully renewable synthesis of this compound is not yet commercially viable, the ongoing research into bio-based aromatics and green fluorination techniques lays the groundwork for future sustainable production methods. beilstein-journals.orgnih.govmdpi.comsoton.ac.uk

Process Intensification and Continuous Flow Chemistry Applications

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. Continuous flow chemistry, particularly using microreactors, is a powerful tool for achieving these goals in the synthesis of fine chemicals like this compound.

Nitration reactions are often highly exothermic and can be hazardous to run on a large scale in traditional batch reactors. Continuous flow reactors offer significant advantages in terms of heat and mass transfer, allowing for better temperature control and improved safety. The small reaction volumes in microreactors minimize the risk of thermal runaway.

For the synthesis of this compound, a continuous flow process would involve pumping the reactants, methyl 3-(trifluoromethyl)benzoate and the nitrating agent, through a heated or cooled tube or microreactor. The reaction conditions, such as temperature, pressure, and residence time, can be precisely controlled to optimize the yield and selectivity of the desired product.

Research on the continuous flow nitration of related trifluoromethylated aromatic compounds has demonstrated the potential for significant improvements in reaction efficiency and safety. mdpi.comcyu.fr For example, in the continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid, researchers were able to achieve high conversion and selectivity with significantly reduced reaction times compared to batch processes. cyu.fr

The table below summarizes the potential benefits of applying continuous flow chemistry to the synthesis of this compound:

| Feature | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Poor, risk of hotspots | Excellent, precise temperature control |

| Mass Transfer | Limited, especially in multiphase reactions | Enhanced, leading to faster reaction rates |

| Safety | Higher risk of thermal runaway | Inherently safer due to small reaction volumes |

| Scalability | Difficult and often requires re-optimization | Easier to scale up by running multiple reactors in parallel |

| Process Control | Less precise | Precise control over reaction parameters |

| Product Quality | Potential for batch-to-batch variability | Consistent product quality |

The adoption of continuous flow technology for the nitration of methyl 3-(trifluoromethyl)benzoate holds the promise of developing a more sustainable and efficient manufacturing process for this important chemical intermediate.

Emerging Research Trends and Future Perspectives

Integration with Automated Synthesis and Robotics for High-Throughput Derivatization

The convergence of chemistry with robotics and automation is revolutionizing the synthesis of small molecules. Automated platforms are now capable of performing numerous reactions in parallel, significantly accelerating the process of generating compound libraries for screening and optimization. nih.govtrajanscimed.com

High-throughput experimentation (HTE) systems, which utilize miniaturized reactors in formats like 96- or 1536-well plates, are particularly well-suited for the derivatization of Methyl 4-nitro-3-(trifluoromethyl)benzoate. trajanscimed.comnih.gov These platforms employ robotic liquid handlers for precise reagent dispensing and can be integrated with analytical techniques like mass spectrometry for rapid reaction monitoring. nih.govresearchgate.net For instance, an automated system could execute a matrix of cross-coupling reactions on the aromatic ring or a series of amidation reactions at the ester position, allowing for the rapid creation of hundreds of unique analogues from a single starting material. trajanscimed.com

The benefits of this approach are manifold:

Increased Throughput: A massive number of derivatives can be synthesized and tested in a fraction of the time required for traditional manual synthesis. trajanscimed.com

Miniaturization: Reactions are conducted on a nanomole scale, which drastically reduces the consumption of reagents and solvents, leading to lower costs and less chemical waste. nih.gov

Reproducibility and Data Quality: Automation minimizes human error, leading to more consistent and reliable experimental data, which is crucial for structure-activity relationship (SAR) studies. nih.gov

A conceptual workflow for the high-throughput derivatization of this compound is outlined below.

| Step | Action | Technology Utilized | Purpose |

| 1 | Plate Preparation | Robotic Liquid Handler | Dispense stock solution of this compound into a 384-well plate. |

| 2 | Reagent Addition | Acoustic Dispensing/Liquid Handler | Add a diverse set of reagents (e.g., boronic acids, amines, catalysts) to individual wells. nih.gov |

| 3 | Reaction Incubation | Automated Heating/Shaking Module | Maintain controlled reaction conditions (temperature, mixing) for a set period. |

| 4 | In-situ Analysis | High-Throughput Mass Spectrometry (e.g., DESI-MS) | Directly analyze each well to confirm product formation and assess reaction success without purification. nih.govresearchgate.net |

| 5 | Data Processing | Custom Software | Visualize reaction outcomes as heatmaps, identifying successful transformations for further study. nih.gov |

This integration of robotics allows for the systematic exploration of chemical reactions, enabling the discovery of novel derivatives with potentially enhanced biological or material properties.

Chemoenzymatic Transformations Involving Functionalized Benzoates

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the broad scope of traditional chemical reactions, offers a powerful strategy for modifying complex molecules under mild conditions. nih.gov Enzymes such as lipases, hydrolases, and oxidoreductases can perform highly specific transformations that are often challenging to achieve with conventional reagents.

For this compound, lipases are particularly relevant. These enzymes are widely used for the hydrolysis and transesterification of ester bonds. nih.govnih.gov Research on various substituted methyl benzoates has shown that lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), can catalyze their conversion with high efficiency, often in the absence of organic solvents. nih.gov This could be applied to selectively hydrolyze the methyl ester of the target compound to the corresponding carboxylic acid without affecting the nitro or trifluoromethyl groups. This acid can then serve as a handle for further derivatization, for example, through amidation to create a new library of compounds.

Furthermore, the burgeoning field of enzymatic C-F bond manipulation opens up intriguing possibilities. Recently, flavin-dependent enzymes have been engineered to catalyze stereoselective trifluoromethylation reactions, demonstrating the potential of biocatalysis to interact with fluoroalkyl motifs. nih.gov While this research focuses on forming C-CF3 bonds, it highlights the growing capability of enzymes to handle organofluorine chemistry, suggesting future potential for enzymatic modifications involving the trifluoromethyl group.

| Transformation Type | Enzyme Class | Potential Application to this compound | Benefit |

| Ester Hydrolysis | Lipase/Esterase | Conversion of the methyl ester to a carboxylic acid. nih.gov | Highly selective transformation under mild, green conditions, creating a key intermediate for further synthesis. |

| Transesterification | Lipase | Exchange of the methyl group for a different alkyl or functionalized group. nih.gov | Generation of a diverse set of esters with varied properties (e.g., solubility, bioavailability). |

| Nitro Reduction | Nitroreductase | Selective reduction of the 4-nitro group to an amino group. acs.org | Green and highly chemoselective alternative to heavy metal catalysts, yielding a key building block for pharmaceuticals and dyes. |

The use of enzymes in the synthesis and derivatization of functionalized benzoates represents a move towards more sustainable and efficient chemical manufacturing.

Development of Novel Catalytic Systems for Highly Selective Transformations

The functional groups of this compound present both a challenge and an opportunity for catalysis. The key is to achieve high selectivity, modifying one part of the molecule while leaving the others intact. Recent advances in catalysis provide sophisticated tools to achieve this.

Selective Hydrogenation of the Nitro Group: The reduction of a nitro group to an amine is a fundamental transformation. However, in a molecule with other reducible or sensitive groups (like the trifluoromethyl group or potential for dehalogenation if other halogens are present), chemoselectivity is paramount. While traditional catalysts like Raney® Ni or Pd/C can be used, modern catalysis offers more refined options. researchgate.net

Metal-Free Catalysts: Phosphorus-doped carbon nanotubes (P-CNTs) have emerged as effective metal-free catalysts for nitroarene reduction under mild conditions, offering a sustainable alternative to precious metal systems. rsc.org

Single-Atom Catalysts: Individually dispersed cobalt atoms on niobium pentoxide have shown exceptional activity and selectivity for the hydrogenation of nitroarenes to azoxy compounds, demonstrating the power of precisely engineered catalytic sites. researchgate.net

Homogeneous Catalysts: Palladium complexes with specific ligands, such as BINAP, have been used for the rapid and quantitative hydrogenation of nitroarenes to primary amines. nih.gov

C-NO2 Bond Functionalization: Beyond reduction, the nitro group itself can be used as a leaving group in cross-coupling reactions. A recently developed palladium-catalyzed method allows for the denitrative C-N cross-coupling of nitroarenes with NH-sulfoximines. acs.org This type of reaction, where the C–NO2 bond is cleaved and a new bond is formed, transforms the nitro group from a simple deactivating group into a versatile synthetic handle. Such a strategy could be applied to this compound to introduce new nitrogen-based functionalities.

| Catalytic System | Transformation | Substrate Group | Product Group | Key Advantage |

| Pd/BrettPhos, Al(OTf)3 acs.org | C-N Cross-Coupling | Nitro (-NO2) | N-arylated sulfoximine | Uses the nitro group as a leaving group, expanding its synthetic utility. |

| P-doped Carbon Nanotubes rsc.org | Hydrogenation | Nitro (-NO2) | Amine (-NH2) | Metal-free, green, and highly selective under mild conditions. |

| Co single atoms on Nb2O5 researchgate.net | Hydrogenation | Nitro (-NO2) | Azoxy | High activity and selectivity towards intermediate reduction products. |

| BINAP·PdCl2 nih.gov | Hydrogenation | Nitro (-NO2) | Amine (-NH2) | Rapid and quantitative conversion using a homogeneous catalyst. |

These novel systems provide chemists with unprecedented control over molecular transformations, enabling the synthesis of complex derivatives from functionalized building blocks like this compound.

Exploration of New Chemical Space via Complex Derivatization Strategies

"Chemical space" refers to the vast multidimensional realm of all possible molecules. A key goal in fields like drug discovery and materials science is to explore new regions of this space to find molecules with novel and useful properties. Starting with a functionalized core like this compound, complex derivatization strategies allow chemists to systematically generate novel structures and expand the known chemical space.

The aforementioned catalytic and enzymatic methods are the tools for this exploration. For example, a multi-step sequence could be envisioned:

Selective Nitro Reduction: Use a chemoselective catalyst to convert the nitro group to an amine, yielding Methyl 4-amino-3-(trifluoromethyl)benzoate.

Amine Functionalization: The newly formed aniline (B41778) can undergo a host of reactions (acylation, sulfonylation, diazotization) to add diverse substituents.

Ester Hydrolysis: A lipase-catalyzed hydrolysis could then convert the methyl ester to a carboxylic acid.

Amide Coupling: The resulting acid can be coupled with a library of amines to create a large set of amides.

Each step in this sequence creates a new node of compounds, with branches leading to thousands of unique derivatives from a single starting material. This strategy moves beyond simple, single-reaction modifications to build molecular complexity and access areas of chemical space that would be difficult to reach otherwise. By combining orthogonal reaction types—catalytic reduction, enzymatic hydrolysis, and standard amide coupling—chemists can maximize the structural diversity of the resulting compound library.

Bridging Advanced Synthetic Methodologies with Machine Learning and Artificial Intelligence for Retrosynthetic Analysis

The planning of complex synthetic routes has long been the domain of expert chemists. However, the emergence of artificial intelligence (AI) and machine learning (ML) is providing powerful new tools for computer-assisted synthesis planning. mit.edu These systems can analyze vast databases of known reactions to propose viable synthetic pathways for a target molecule. medium.com

For a molecule like this compound, AI can be used in two primary ways:

Retrosynthesis to the Target: AI tools can suggest multiple ways to synthesize the starting material itself, potentially identifying more efficient, cost-effective, or sustainable routes than those currently known. illinois.eduresearchgate.net

Forward Synthesis Planning from the Target: More powerfully, these platforms can predict the outcomes of potential reactions, helping chemists design effective derivatization strategies. chemai.ionih.gov Given this compound and a desired modification, an AI model can predict the likelihood of success, potential byproducts, and even suggest optimal reaction conditions. eurekalert.orgchemcopilot.com

Several AI platforms are now available, each with different underlying methodologies:

Template-Based Models: These systems use a large set of reaction "rules" or templates extracted from reaction databases to identify possible transformations. nih.gov

Template-Free Models: These newer models, often based on machine translation architectures like Transformers, treat reaction prediction as a language problem, "translating" reactant SMILES strings into product SMILES strings. mdpi.comnih.gov This allows them to predict novel reactions not explicitly present in their training data.

| AI/ML Platform/Model Type | Core Technology | Application in Synthesis Planning |

| SYNTHIA™ synthiaonline.comsigmaaldrich.com | Expert-coded rules | Retrosynthetic analysis to find pathways to known and novel targets. |